1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone is a complex organic compound that features an indole moiety linked to a pyridazinyl-pyridinyl thioether. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of 1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Construction of the Pyridazinyl-Pyridinyl Thioether:
Coupling of the Two Moieties: The final step involves the coupling of the indole and pyridazinyl-pyridinyl thioether moieties through a thioether linkage, often using thiol reagents and suitable coupling agents under controlled conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Coupling Reactions: The thioether linkage can participate in coupling reactions with other aromatic or heterocyclic compounds, potentially forming more complex structures.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development.
Materials Science: The unique electronic properties of the heterocyclic rings may make this compound useful in the development of organic semiconductors or other advanced materials.
Biological Research: The compound could be used as a probe to study various biological pathways and molecular interactions, particularly those involving heterocyclic compounds.
Mechanism of Action
The mechanism by which 1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone exerts its effects would depend on its specific biological target. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Interference with DNA or RNA: It could bind to nucleic acids, affecting processes such as replication or transcription.
Modulation of Cellular Pathways: The compound may influence various cellular signaling pathways, leading to changes in cell behavior or function.
Comparison with Similar Compounds
Similar compounds to 1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)ethanone include other indole derivatives and pyridazine-containing compounds. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples include:
Indole-3-acetic acid: A plant hormone with different biological functions.
Pyridazinone derivatives: Known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(23-11-9-14-4-1-2-6-17(14)23)13-25-18-8-7-16(21-22-18)15-5-3-10-20-12-15/h1-8,10,12H,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYSKNVTILTWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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